molecular formula C23H19N3O B5969349 6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline

6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline

Cat. No.: B5969349
M. Wt: 353.4 g/mol
InChI Key: VXHNFIBCQDLZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives. One common method includes the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst to form the indoloquinoxaline core. Subsequent functionalization steps introduce the ethoxyphenylmethyl group at the 6-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced indoloquinoxalines.

Mechanism of Action

The primary mechanism of action for 6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound’s ability to stabilize DNA duplexes and interact with proteins further enhances its pharmacological potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility and stability. This makes it a more versatile compound for various applications compared to its analogs.

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-2-27-17-13-11-16(12-14-17)15-26-21-10-6-3-7-18(21)22-23(26)25-20-9-5-4-8-19(20)24-22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHNFIBCQDLZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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